molecular formula C12H9N3O2 B13679879 [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol

Katalognummer: B13679879
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: BDMVMKRYBCUFPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol: is a heterocyclic compound that features a quinoline moiety fused with an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinoline-oxadiazole carboxylic acids.

    Reduction: Formation of quinoline-oxadiazole alcohols.

    Substitution: Formation of various substituted quinoline-oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.

Biology: In biological research, it is investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism by which [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol apart is its unique combination of the quinoline and oxadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or chemical characteristics.

Eigenschaften

Molekularformel

C12H9N3O2

Molekulargewicht

227.22 g/mol

IUPAC-Name

(3-quinolin-6-yl-1,2,4-oxadiazol-5-yl)methanol

InChI

InChI=1S/C12H9N3O2/c16-7-11-14-12(15-17-11)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,16H,7H2

InChI-Schlüssel

BDMVMKRYBCUFPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)C3=NOC(=N3)CO)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.